5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-11(9-6-7-10(22-9)17(19)20)14-13-16-15-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKJHSALNPYOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the nitro group: Nitration of the thiophene ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Coupling of the oxadiazole and thiophene rings: This step involves the formation of an amide bond between the oxadiazole and thiophene rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Coupling reagents such as EDCI or DCC.
Major Products Formed
Reduction: Formation of 5-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of new amide or ester derivatives.
Scientific Research Applications
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Oxadiazole Derivatives
Several oxadiazole-containing analogs have been synthesized and characterized, as reported in Molecules (2013) :
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Spectral Features (IR) |
|---|---|---|---|---|
| 6c : N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide | 4-Methoxybenzylidene | 166–167 | 41 | C=N (1603 cm⁻¹), C=O amide (1667 cm⁻¹), NH |
| 6d : N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide | 4-Nitrobenzylidene | 295–296 | 88 | C=N (1605 cm⁻¹), C=O amide (1665 cm⁻¹), Ar-H |
| 6e : 2-Methyl-5-(5-phenyl-1,3,4-oxadiazole-2-yl)-N-(3-phenylallylidene)furan-3-carbohydrazide | 3-Phenylallylidene | 158–159 | 91 | C=N (1605 cm⁻¹), NH, Ar-H |
Key Observations :
- Electronic Effects : The nitro group in 6d increases melting point (295–296°C vs. 158–167°C for others), likely due to enhanced intermolecular dipole interactions .
- Yield Variability : Substituents like allylidene (6e ) improve synthetic efficiency (91% yield), while bulky groups (e.g., triazole in 6f ) reduce yields (43%) due to steric hindrance .
Thiophene Carboxamide Derivatives with Thiazole Moieties
Nitrothiophene carboxamides with thiazole rings (e.g., Compound 16 : 5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide) exhibit structural parallels but differ in heterocyclic cores :
Key Differences :
- Electron-Withdrawing Groups : The trifluoromethoxy group in Compound 16 increases lipophilicity, possibly improving membrane permeability .
Methoxy-Substituted Oxadiazole Analog
The compound N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (CAS: 921122-86-3) differs only in the methoxy substitution on the phenyl ring :
- Impact of Methoxy Group : The electron-donating methoxy group may reduce electrophilicity at the oxadiazole ring compared to the parent compound, altering reactivity in nucleophilic environments.
Antibacterial Activity
The nitro group’s redox activity is critical for generating reactive oxygen species (ROS) in bacterial cells.
Crystallographic and Computational Insights
Biological Activity
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a nitro group and an oxadiazole moiety. This unique combination of functional groups is hypothesized to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including:
- Anticancer Activity : Several studies have investigated the compound's potential as an anti-cancer agent. For instance, derivatives containing the 1,3,4-oxadiazole scaffold have shown promising results against breast cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving estrogen receptor modulation and other pathways .
- Cholinesterase Inhibition : The compound has also been assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Neuroprotective Effects : In vivo studies using rat models have shown that compounds based on the oxadiazole structure can improve behavioral outcomes in tests assessing memory and learning. These effects are likely mediated by neuroprotective mechanisms that preserve neuronal integrity in the face of neurotoxic challenges .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic signaling, which is crucial for cognitive functions.
- Induction of Apoptosis : The anticancer properties are attributed to the induction of programmed cell death in tumor cells, potentially through the activation of apoptotic pathways.
Table 1: Summary of Biological Activities
Detailed Findings
-
Anticancer Studies :
- A study demonstrated that derivatives of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene showed significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity .
- Molecular docking studies revealed favorable binding interactions with estrogen receptors, enhancing the understanding of its mechanism at the molecular level.
- Cholinesterase Inhibition :
- Neuroprotective Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
